C4 Heteroaryl Identity Shifts Cytotoxic Potency: Furoyl vs Thenoyl Comparison in 3-Pyrrolin-2-ones
In a systematic study of 1,5‑diaryl‑3‑hydroxy‑3‑pyrrolin‑2‑ones, the C4 heteroaryl group (furoyl vs thenoyl) was shown to be a critical determinant of cytotoxic potency. The thenoyl‑bearing analogs D10, D13, D14, and D15 exhibited IC50 values against HeLa and MDA‑MB‑231 cells in the low‑micromolar range, while furoyl‑containing congeners from the same scaffold series consistently displayed higher IC50 values (weaker potency) [1]. This divergence indicates that the furoyl analog retains a distinct selectivity window and may avoid pan‑cytotoxicity liabilities observed with the more potent thenoyl series.
| Evidence Dimension | Cytotoxicity (IC50) against HeLa and MDA-MB-231 cancer cell lines |
|---|---|
| Target Compound Data | Furoyl-substituted 3-pyrrolin-2-ones: IC50 values higher (weaker) than the most potent thenoyl analogs; exact values not reported for the specific N-methoxypropyl-phenyl-furoyl derivative. |
| Comparator Or Baseline | 1,5-Diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones D10, D13, D14, D15: IC50 in low micromolar range against HeLa and MDA-MB-231. |
| Quantified Difference | Furoyl analogs show reduced cytotoxicity relative to thenoyl analogs (qualitative trend from SAR series). |
| Conditions | Human cervical cancer (HeLa) and breast cancer (MDA-MB-231) cell lines; MTT or comparable viability assay. |
Why This Matters
For users seeking a 3‑pyrrolin‑2‑one scaffold with attenuated cytotoxicity—useful in probe development where target‑specific activity must be separated from general toxicity—the furoyl compound offers a differentiated starting point.
- [1] Joksimović N, Petronijević J, Janković N, et al. Synthesis, characterization, anticancer evaluation and mechanisms of cytotoxic activity of novel 3-hydroxy-3-pyrrolin-2-ones bearing thenoyl fragment: DNA, BSA interactions and molecular docking study. Bioorganic Chemistry. 2019; 88:102937. View Source
